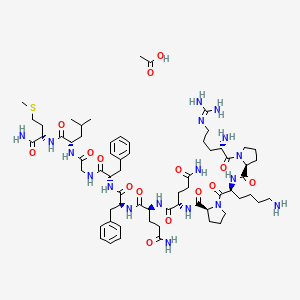

Substance P acetate

Vue d'ensemble

Description

Substance P acetate is a neuropeptide that is closely related to neurokinin A . It is synthesized and stored in the central nervous system (CNS), peripheral nervous system, and immune cells . It has proinflammatory effects on epithelial and immune cells and has been associated with inflammatory diseases related to gastrointestinal and respiratory systems .

Synthesis Analysis

Substance P has a pH-dependent structure. Under acidic-neutral conditions, it possesses a prevalent β-sheet structure although also other secondary structure elements are present . The substitution of the Met-NH2 moiety with the acidic functional group in the SP sequence results in a more disordered folding .Molecular Structure Analysis

Substance P has a pH-dependent structure. Under acidic-neutral conditions, it possesses a prevalent β-sheet structure . By increasing pH, a higher orderliness in the SP secondary structure is induced, as well as the formation of strongly bound intermolecular β-strands with a parallel alignment .Chemical Reactions Analysis

This compound may form combustible dust concentrations in air . Dust can form an explosive mixture with air. Fine dust dispersed in air may ignite .Physical and Chemical Properties Analysis

This compound has a molecular weight of 1347.65 and a chemical formula of C₆₃H₉₈N₁₈O₁₃S . It is stored at a temperature less than -15°C .Applications De Recherche Scientifique

1. Biological Importance in Pharmacology

Substance P, identified as a gut tachykinin in 1931, plays a crucial role in pharmacology. It's involved in the control of multiple autonomic functions, notably pain transmission, and is a central neurotransmitter, neuromodulator, and immunomodulator. The identification and differentiation of such substances were primarily through studying their biological activity in vivo and on isolated smooth muscle (Moncada, 1982).

2. Role in Depression and Therapeutic Implications

Substance P is widely distributed throughout the central nervous system, often colocalized with serotonin, norepinephrine, and dopamine. It is significant in psychiatric research for its potential role in depression. A study showed that MK869, a selective NK1 receptor antagonist blocking the action of substance P, displayed significant activity against major depression with fewer sexual side effects than paroxetine (Schwarz & Ackenheil, 2002).

3. Influence on Pain and Inflammation in Dental Pulps

Substance P has been studied in the context of dental pulps from painful and healthy human teeth. Elevated levels of this neuropeptide in pulps from painful teeth suggest it may play a crucial role in pulpal inflammation and dental pain (Awawdeh et al., 2002).

4. Relationship with Migraine Pathophysiology

In the study of migraineurs, increased plasma levels of substance P and CGRP, along with high ACE activity, were observed during headache-free periods. This indicates the relevance of substance P, CGRP, and ACE in migraine pathophysiology, potentially interacting in the process (Fusayasu et al., 2007).

Mécanisme D'action

Target of Action

Substance P Acetate, also known as Substance P or Neurokinin P, is a member of the tachykinin family of neuropeptides . It primarily targets the neurokinin type 1 receptor (NK1R), which is distributed over cytoplasmic membranes of many cell types including neurons, glia, endothelia of capillaries and lymphatics, fibroblasts, stem cells, and white blood cells .

Mode of Action

this compound acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NK1, NK2, and NK3 . It has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . In the Xenopus system, the expressed protein functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter-stores and generates an oscillatory chloride current .

Biochemical Pathways

this compound is involved in the regulation of many biological processes. These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted over time It is crucial to note that the therapeutic and toxic effects of a drug are related to its concentration at the site of action .

Result of Action

this compound has a variety of effects at the molecular and cellular level. It is associated with inflammatory processes and pain . It also has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the environment in which a drug is administered can significantly impact its effectiveness and stability .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Substance P Acetate selectively binds to neurokinin 1 (NK1) receptors and has diverse biological activities . It is an endogenous peptide expressed in the central and peripheral nervous systems, including the enteric nervous system and in immune cells . This compound mediates interactions between neurons and immune cells, with nerve-derived this compound modulating immune cell proliferation rates and cytokine production .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate the formation of a scaffolding complex comprising internalized receptor, β-arrestin, src, and ERK1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to its preferred neurokinin 1 (NK1) receptor, leading to the activation of various intracellular signaling pathways . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that increased expression of this compound promotes memory Th17 generation and maintenance in chronic dry eye disease . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that this compound treatment enhanced the M2 polarization of 12-O-tetradecanoylphorbol 13-acetate-treated THP-1 cells (macrophages) in vitro .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced mainly by the gut microbiota via dietary fiber fermentation . Eating foods rich in natural compounds can hinder harmful intestinal bacterial growth and promote beneficial bacterial proliferation, thus increasing SCFA levels and regulating glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is released from the terminals of specific sensory nerves and is found in the brain and spinal cord, and is associated with inflammatory processes and pain .

Subcellular Localization

This compound is localized to specific subcellular compartments. It is found in the cytosol and nuclei of many cell types . The subcellular localization of this compound can have significant effects on its activity or function .

Propriétés

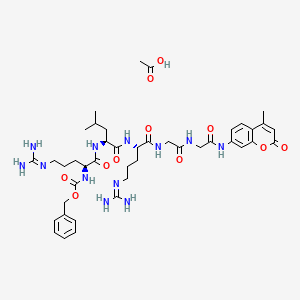

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZBDDSODJLJBS-HDKZLILXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H102N18O15S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1407.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

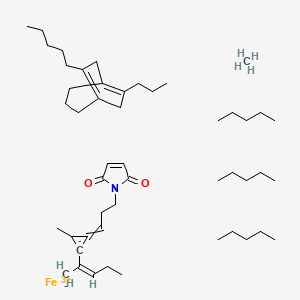

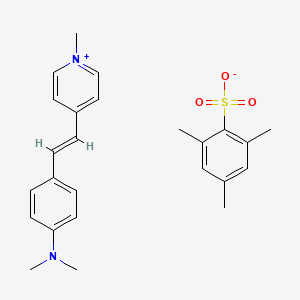

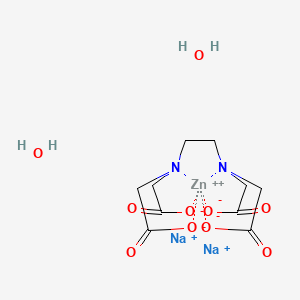

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)

![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)